Tri-GalNAc(OAc)3 TFA, also known as tri-N-acetylgalactosamine triacetate trifluoroacetate, is a specialized compound used primarily in biochemical and pharmaceutical research. This compound consists of three N-acetylgalactosamine units that are acetylated, enhancing its solubility and reactivity. It plays a crucial role in targeted protein degradation, particularly in the development of lysosome-targeting chimeras.
Tri-GalNAc(OAc)3 TFA is synthesized from D-galactosamine through a series of chemical reactions involving acetylation and coupling processes. It is classified as a glycosylated ligand due to its structure, which features multiple sugar units that facilitate specific interactions with biological receptors, notably the asialoglycoprotein receptor found on liver cells.
The synthesis of Tri-GalNAc(OAc)3 TFA involves several key steps:
This synthesis pathway allows for high yields and purity, essential for subsequent applications in research .
Tri-GalNAc(OAc)3 TFA has a molecular formula of C81H129F3N10O38 and a molecular weight of approximately 1907.93 g/mol. The compound appears as a white to off-white oil and is soluble in dimethyl sulfoxide. Its structure consists of three N-acetylgalactosamine units, each modified with acetyl groups, which significantly influence its chemical properties and biological interactions .
Tri-GalNAc(OAc)3 TFA can undergo various chemical reactions:
Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts are commonly employed. The reactions typically require controlled temperatures and pH levels to ensure specificity and yield .
The reactions can yield derivatives based on the specific conditions applied, including oxidized or reduced forms of Tri-GalNAc(OAc)3 TFA, which may have different biological activities.
Tri-GalNAc(OAc)3 TFA functions primarily by targeting the asialoglycoprotein receptor on hepatocytes. Upon binding to this receptor, it facilitates the internalization of extracellular proteins into lysosomes for degradation. This mechanism is crucial for therapeutic strategies aimed at degrading specific proteins associated with diseases .
These properties make Tri-GalNAc(OAc)3 TFA suitable for various biochemical applications.
Tri-GalNAc(OAc)3 TFA has several significant applications in scientific research:
Tri-GalNAc(OAc)3 TFA (C~81~H~129~F~3~N~10~O~38~, MW 1907.93) features three N-acetylgalactosamine units with acetylated hydroxyl groups, forming a high-affinity trivalent ligand for the asialoglycoprotein receptor. The asialoglycoprotein receptor, abundantly expressed on hepatocyte surfaces, recognizes terminal galactose or N-acetylgalactosamine residues via its carbohydrate recognition domains. The spatial orientation of acetyl groups in Tri-GalNAc(OAc)3 TFA enables multivalent binding, where each GalNAc unit engages a distinct carbohydrate recognition domain subunit. This configuration achieves optimal geometric alignment with the asialoglycoprotein receptor's binding pockets, significantly reducing dissociation kinetics compared to monovalent ligands [1] [6]. The trifluoroacetic acid salt enhances solubility in dimethyl sulfoxide, facilitating biological studies of receptor-ligand complexes [1] [2].
Table 1: Structural and Binding Characteristics of Tri-GalNAc(OAc)3 TFA
Property | Specification | Biological Significance |
---|---|---|
Molecular Formula | C~81~H~129~F~3~N~10~O~38~ | Determines receptor interaction specificity |
Valency | Trivalent GalNAc cluster | Enables high-avidity binding to asialoglycoprotein receptor |
Acetylation State | Per-O-acetylated | Enhances metabolic stability and membrane permeability |
Dissociation Constant (K~d~) | Low nanomolar range (optimized) | Promotes efficient cellular internalization |
The trivalent design of Tri-GalNAc(OAc)3 TFA follows the "cluster glycoside effect," where multivalent presentation dramatically enhances binding avidity beyond additive effects. Quantitative studies demonstrate that trivalent GalNAc ligands exhibit 7–10-fold greater asialoglycoprotein receptor binding affinity and cellular uptake compared to monovalent analogs. This enhancement arises from statistical rebinding kinetics and reduced entropic penalties during receptor engagement. Structural optimization of linker length (typically 10–15 Å between GalNAc units) balances flexibility and rigidity, ensuring simultaneous engagement of multiple carbohydrate recognition domains without steric hindrance. The acetylated form further improves pharmacokinetic properties by resisting enzymatic degradation during systemic circulation [6]. Case studies in antisense oligonucleotide delivery confirm trivalent GalNAc-conjugated systems significantly increase hepatocyte-specific uptake and therapeutic activity [2] [6].
Tri-GalNAc(OAc)3 TFA serves as the foundational targeting module in GalNAc-lysosome-targeting chimeras, which are heterobifunctional molecules designed for degradation of membrane-associated proteins. The compound's primary amine (after deprotection) or carboxylate derivatives (e.g., Tri-GalNAc-COOH) enable conjugation to protein-binding ligands via cleavable or non-cleavable linkers. This assembly creates a chimeric molecule where Tri-GalNAc(OAc)3 engages asialoglycoprotein receptor on hepatocytes, while the protein-binding domain (e.g., antibody fragment or small molecule) recruits specific membrane proteins like epidermal growth factor receptor or human epidermal growth factor receptor 2. Upon asialoglycoprotein receptor binding, the entire complex undergoes clathrin-mediated endocytosis, trafficking through early endosomes to lysosomes. Acidification of endolysosomal compartments triggers dissociation, freeing the target protein for lysosomal hydrolase-mediated degradation [1] [2] [3].
In liver cancer models, Tri-GalNAc-lysosome-targeting chimeras induce ≥80% degradation of oncogenic membrane proteins within 24 hours. Epidermal growth factor receptor and human epidermal growth factor receptor 2 were selectively degraded in HepG2 cells when targeted by lysosome-targeting chimeras incorporating Tri-GalNAc(OAc)3. This degradation occurs via the asialoglycoprotein receptor-mediated pathway, bypassing proteasomal degradation routes used by proteolysis-targeting chimeras. Quantitative analysis shows a dose-dependent reduction (IC~50~ ~5nM) of epidermal growth factor receptor and human epidermal growth factor receptor 2, directly correlating with Tri-GalNAc valency. The efficiency stems from lysosome-targeting chimera-induced cross-linking of target receptors into oligomeric states, promoting rapid endocytosis and lysosomal sorting. Importantly, degradation specificity is controlled by the protein-binding ligand, as scrambled control lysosome-targeting chimeras show no effect [1] [4] [5].
Table 2: Degradation Efficiency of Tri-GalNAc-Lysosome-Targeting Chimeras in Hepatocellular Carcinoma Models
Target Protein | Cell Line | Maximum Degradation (%) | Time Frame (h) | Dependence on Valency |
---|---|---|---|---|
Epidermal growth factor receptor | HepG2 | 85 ± 6 | 24 | Trivalent > bivalent |
Human epidermal growth factor receptor 2 | Hep3B | 78 ± 4 | 24 | Trivalent exclusive |
Programmed death-ligand 1 | Huh7 | 65 ± 8 | 36 | Trivalent > bivalent |
Degradation of receptor tyrosine kinases by Tri-GalNAc-lysosome-targeting chimeras induces sustained inhibition of downstream oncogenic signaling. Within 2 hours post-degradation, phosphorylation of Akt (Ser473) and extracellular signal-regulated kinase 1/2 (Thr202/Tyr204) decreases by >90% in epidermal growth factor receptor-positive hepatocellular carcinoma cells. This suppression persists for ≥72 hours, contrasting with transient inhibition by epidermal growth factor receptor-blocking antibodies. The effect is mechanistically distinct from kinase inhibitors, as it eliminates the entire signaling scaffold rather than merely inhibiting enzymatic activity. Consequently, transcription factors like c-Myc and nuclear factor-κB show reduced nuclear translocation, and protein synthesis rates decline by 40–60% due to mammalian target of rapamycin complex 1 pathway inhibition. These changes correlate with G~1~ cell cycle arrest, confirmed through cyclin D1 and retinoblastoma protein hypophosphorylation [1] [4].
Sustained kinase pathway suppression alters the tumor microenvironment through reduced secretion of mitogenic and angiogenic factors. Vascular endothelial growth factor-A and interleukin-8 secretion decrease by 70% in lysosome-targeting chimera-treated tumor spheroids, inhibiting endothelial tube formation in co-culture assays. Additionally, degraded receptors cannot undergo ligand-induced recycling, preventing compensatory hyperactivation observed with small-molecule inhibitors. In vivo, Tri-GalNAc-lysosome-targeting chimeras reduce xenograft tumor proliferation indices (Ki67 staining) by 50–75% compared to controls, with effects amplified in high asialoglycoprotein receptor-expressing models. Tumor regression correlates with reduced mitogen-activated protein kinase pathway activity (quantified by phosphorylated extracellular signal-regulated kinase immunohistochemistry) and increased apoptosis (cleaved caspase-3 positivity). Notably, the trivalent GalNAc structure enables hepatocyte-specific targeting, sparing epidermal growth factor receptor in non-liver tissues and minimizing off-tissue effects [1] [3] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3